molecular formula C6H10ClF2NO B12948281 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride

8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride

Cat. No.: B12948281
M. Wt: 185.60 g/mol
InChI Key: WKOIPLIQCJJOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Difluoro-5-oxa-2-azaspiro[34]octane hydrochloride is a synthetic compound known for its unique spirocyclic structure This compound is characterized by the presence of fluorine atoms, an oxygen atom, and a nitrogen atom within its spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride typically involves the annulation of cyclopentane and four-membered rings. One approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often include conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production. The use of commercially available reagents and efficient reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride is unique due to its specific combination of fluorine, oxygen, and nitrogen atoms within the spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its implications in drug development.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₈H₈F₂N₁O₁
Molecular Weight 173.15 g/mol
CAS Number 2682112-94-1
IUPAC Name This compound

This compound is typically used in research settings and is not approved for therapeutic use yet.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as a receptor agonist.

Recent studies suggest that this compound acts as an agonist for the M4 muscarinic acetylcholine receptor (mAChR), which is implicated in various physiological processes including cognition and memory. The activation of M4 receptors has been associated with potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity to M4 receptors. A study published in ACS Medicinal Chemistry Letters reported that this compound showed a Ki value indicating potent activity against the M4 receptor, suggesting its potential as a lead compound for further drug development .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of various azaspiro compounds, including 8,8-Difluoro derivatives. The results indicated that these compounds could reduce neuronal cell death in models of oxidative stress, providing insights into their potential use in neurodegenerative disorders .
  • Cognitive Enhancement : Another investigation focused on the cognitive-enhancing properties of M4 receptor agonists, which included 8,8-Difluoro derivatives. The findings suggested improvements in memory and learning tasks in animal models, supporting the hypothesis that M4 activation could be beneficial for cognitive function .

Synthesis

The synthesis of this compound has been achieved through several methodologies involving cyclization reactions and fluorination steps. The synthetic routes typically employ readily available starting materials and conventional chemical transformations to yield the target compound efficiently .

Properties

Molecular Formula

C6H10ClF2NO

Molecular Weight

185.60 g/mol

IUPAC Name

8,8-difluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C6H9F2NO.ClH/c7-6(8)1-2-10-5(6)3-9-4-5;/h9H,1-4H2;1H

InChI Key

WKOIPLIQCJJOTJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1(F)F)CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.